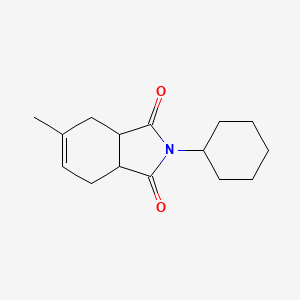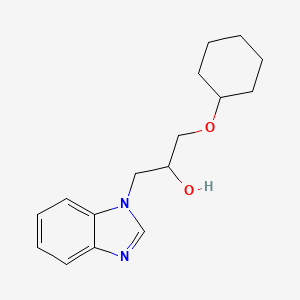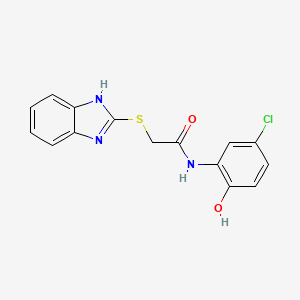
4-Nitro-2-quinolin-2-ylindene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-quinolin-2-ylindene-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 4th position and a quinoline moiety attached to the indene-1,3-dione structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-quinolin-2-ylindene-1,3-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-quinolinylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Nitro-2-quinolin-2-ylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinoline compounds, and various heterocyclic analogs. These products often exhibit unique biological and chemical properties, making them valuable for further research and development.
科学的研究の応用
4-Nitro-2-quinolin-2-ylindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Nitro-2-quinolin-2-ylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Similar in structure but lacks the quinoline moiety.
Indole derivatives: Share the indene-1,3-dione structure but have different substituents.
Quinoline derivatives: Similar in having the quinoline moiety but differ in other structural aspects.
Uniqueness
4-Nitro-2-quinolin-2-ylindene-1,3-dione is unique due to the combination of the nitro group, quinoline moiety, and indene-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
4-nitro-2-quinolin-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-17-11-5-3-7-14(20(23)24)15(11)18(22)16(17)13-9-8-10-4-1-2-6-12(10)19-13/h1-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBZXCMSBIKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-5-methoxybenzamide](/img/structure/B5166536.png)

![8-[4-(2,5-dimethylphenoxy)butoxy]quinoline](/img/structure/B5166543.png)
![1-methyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine](/img/structure/B5166552.png)
![N-[4-(2-prop-2-enoxyacetyl)phenyl]acetamide](/img/structure/B5166554.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5166562.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5166564.png)
![1-[(4-chlorophenyl)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B5166571.png)


![2,2'-[(4-chlorophenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)](/img/structure/B5166580.png)
![2-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5166586.png)
![4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5166588.png)
![2-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5166621.png)
